

Application Notes and Protocols for DB818 in In Vivo Mouse Models

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Compound of Interest

Compound Name: DB818

Cat. No.: B1192575

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Introduction

DB818 is a small molecule inhibitor of the Homeobox A9 (HOXA9) transcription factor. HOXA9 is a critical regulator of hematopoiesis and its aberrant overexpression is a key driver in acute myeloid leukemia (AML), where it is associated with a poor prognosis.[1] **DB818** has been shown to suppress the growth of AML cell lines in vitro by inducing apoptosis and down-regulating HOXA9 target genes such as MYB, MYC, and BCL2.[1][2][3] Preclinical studies have demonstrated the potent antileukemic activities of **DB818** in in vivo models of AML, making it a promising candidate for further drug development.[1]

These application notes provide a summary of the available data on the dosage and administration of **DB818** in mouse models and offer detailed protocols for conducting in vivo efficacy studies.

Data Presentation

In Vivo Efficacy of DB818 in a Non-Cancer Mouse Model

While specific details for AML models are limited in publicly available literature, a study in a non-cancer mouse model provides initial dosage information.

Mouse Model	Compound	Dose	Administration Route	Dosing Schedule	Outcome
Babesia microti infected mice	DB818	12.5 mg/kg	Subcutaneous (s.c.)	Once daily for 4 days	Cured 2/3 of mice
Babesia microti infected mice	DB818	25 mg/kg	Subcutaneous (s.c.)	Once daily for 4 days	Completely cured parasitemia

Note: This data is from a study on parasitic infection and may not be directly translatable to cancer models. However, it provides a starting point for dose-range finding studies.

Experimental Protocols

The following protocols are based on established methods for generating AML xenograft models and general practices for administering small molecule inhibitors to mice. The specific protocol for **DB818** in a THP-1 AML model has not been detailed in the available literature; therefore, this protocol represents a standard approach that should be optimized for specific experimental needs.

Protocol 1: Establishment of a THP-1 AML Xenograft Mouse Model

This protocol describes the subcutaneous implantation of THP-1 cells, a human AML cell line, into immunodeficient mice.

Materials:

- THP-1 cells (human acute monocytic leukemia cell line)
- Immunodeficient mice (e.g., NOD/SCID, NSG)
- Matrigel® Basement Membrane Matrix
- Phosphate-buffered saline (PBS), sterile

- Syringes (1 mL) and needles (27-gauge)
- Calipers
- Animal housing and husbandry supplies

Procedure:

- Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Preparation: Harvest exponentially growing THP-1 cells and wash them twice with sterile PBS. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1×10^8 cells/mL.
- Subcutaneous Injection: Inject 100 µL of the cell suspension (containing 1×10^7 cells) subcutaneously into the right flank of each mouse.
- Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Study Initiation: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

Protocol 2: Administration of DB818 to THP-1 Xenograft Mice

This protocol outlines the preparation and administration of **DB818** to mice with established THP-1 tumors.

Materials:

- **DB818**

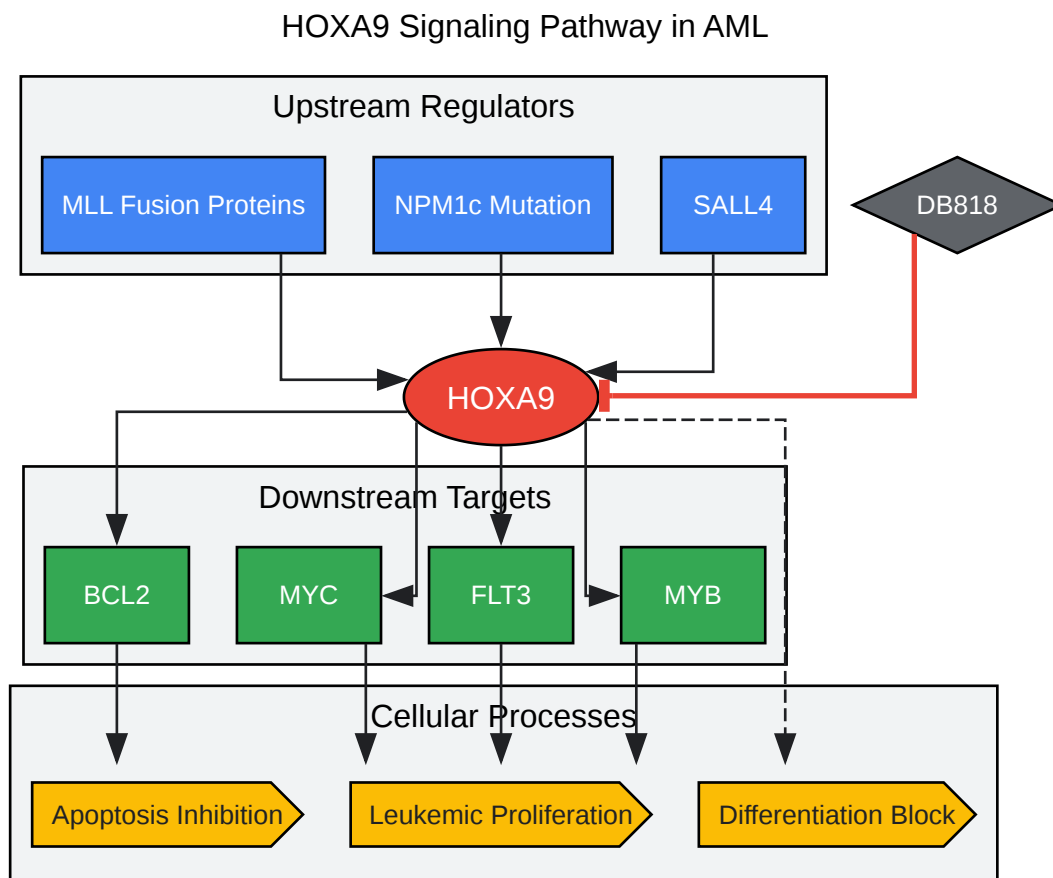
- Vehicle (e.g., DMSO, PEG300, Tween 80, saline) - Note: The optimal vehicle for **DB818** for in vivo use has not been reported. A formulation study is recommended. A common vehicle for subcutaneous administration is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
- Syringes (1 mL) and needles (27-gauge)
- Mice with established THP-1 xenografts

Procedure:

- **DB818** Formulation: Prepare the dosing solution of **DB818** in the chosen vehicle on the day of administration. For example, to prepare a 2.5 mg/mL solution for a 25 mg/kg dose in a 20g mouse (requiring 0.2 mL), dissolve the required amount of **DB818** in the vehicle. Vortex or sonicate to ensure complete dissolution.
- Administration:
 - Weigh each mouse to determine the precise volume of the **DB818** solution to be administered.
 - Administer the **DB818** solution subcutaneously. The site of injection should be varied to avoid irritation.
- Dosing Schedule: Based on the non-cancer model data, a starting point for the dosing schedule could be once daily. The duration of treatment will depend on the experimental endpoint (e.g., tumor growth inhibition, survival).
- Monitoring:
 - Monitor tumor growth as described in Protocol 1.
 - Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
 - Observe the mice for any clinical signs of distress.
- Endpoint: At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., pharmacokinetics, pharmacodynamics, histology).

Mandatory Visualization

HOXA9 Signaling Pathway in AML

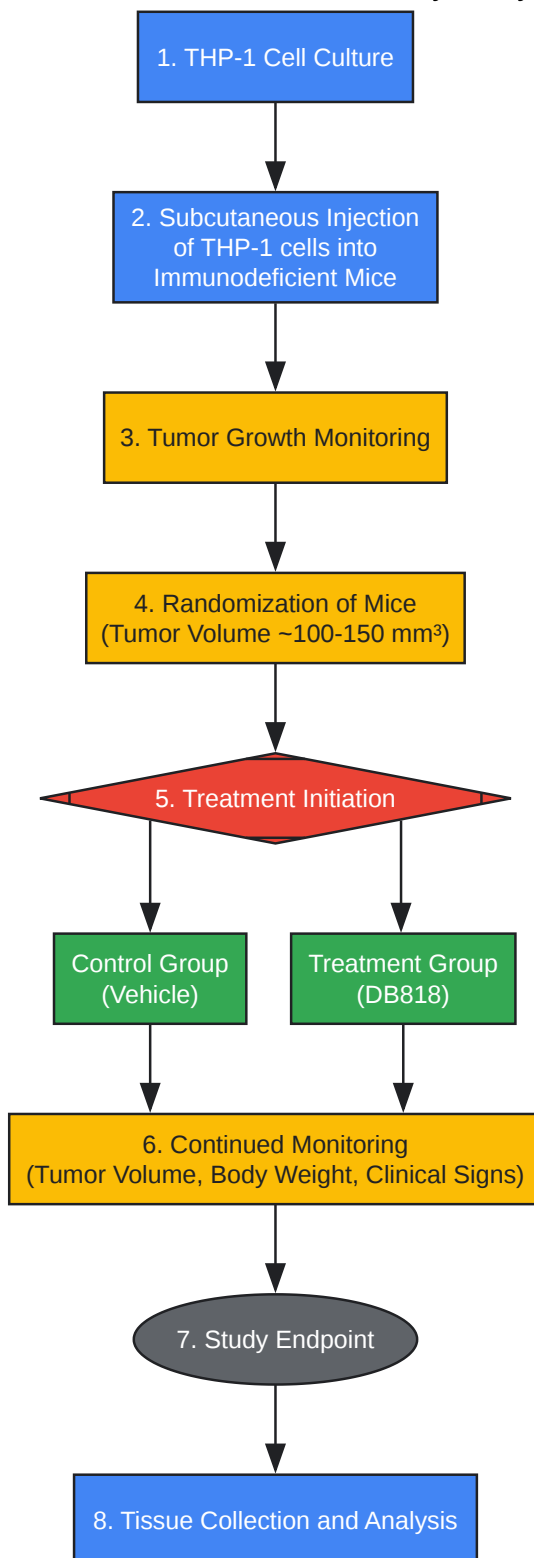


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Caption: A diagram of the HOXA9 signaling pathway in AML.

Experimental Workflow for In Vivo Efficacy Study of DB818

Experimental Workflow for In Vivo Efficacy Study of DB818



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Caption: Workflow for evaluating **DB818** efficacy in a mouse model.

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